3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate is a chemical compound with the molecular formula C8H18O6S4. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves multiple steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired product . Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and interactions. Additionally, it is used in industrial processes for the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . This can lead to various biochemical and physiological changes, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate can be compared to other similar compounds, such as 4-methylbenzenesulfonate derivatives . These compounds share similar structural features but may differ in their reactivity and applications . The uniqueness of this compound lies in its specific functional groups and potential for diverse scientific applications.
Eigenschaften
CAS-Nummer |
212262-04-9 |
---|---|
Molekularformel |
C8H18O6S4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1,2-bis(2-methylsulfonylsulfanylethoxy)ethane |
InChI |
InChI=1S/C8H18O6S4/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
LXWJSGGRYYFDPB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C |
Kanonische SMILES |
CS(=O)(=O)SCCOCCOCCSS(=O)(=O)C |
Synonyme |
Mts-8-O2-Mts |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.